Furano[3,2-c]piridina
Furo\[3,2-c\]pyridine is a heterocyclic compound featuring a five-membered furan ring fused to a six-membered pyridine ring. This class of compounds exhibits a rich diversity in structure and chemical reactivity due to the conjugation between the aromatic rings, leading to unique electronic properties. Furo\[3,2-c\]pyridines are widely used in pharmaceutical research for their potential as intermediates or drug candidates due to their pharmacological activities, including anti-inflammatory, anticonvulsant, and anti-proliferative effects. Their structural complexity also makes them valuable tools in organic synthesis as versatile building blocks for the construction of more complex molecules. These compounds are often synthesized through nucleophilic aromatic substitution reactions or radical-based methodologies, providing chemists with a variety of synthetic routes to access this interesting class of heterocycles.
![Furano[3,2-c]piridina](https://it.kuujia.com/images/category/11.png)
Struttura | Nome chimico | CAS | MF |
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4-ethoxy-Furo[3,2-c]pyridine | 63618-61-1 | C9H9NO2 |
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Furo[3,2-c]pyridine-2-carboxylic acid | 112372-16-4 | C8H5NO3 |
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Furo[3,2-c]pyridine-3-carbonitrile | 112372-19-7 | C8H4N2O |
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5-(2-Aminoethyl)-2-methylfuro[3,2-c]pyridin-4-one | 1267663-61-5 | C10H12N2O2 |
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1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone | 86518-10-7 | C9H6ClNO2 |
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7-Bromofuro3,2-Cpyridine | 603300-96-5 | C7H4BrNO |
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Furo[3,2-C]pyridine, 5-oxide | 57420-06-1 | C7H5NO2 |
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2-Bromofuro3,2-Cpyridin-4(5h)-one | 1368152-84-4 | C7H4BrNO2 |
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N1-{Furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine | 1702702-62-2 | C9H11N3O |
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4-{furo3,2-cpyridin-4-yl}morpholine | 46387-21-7 | C11H12N2O2 |
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